![molecular formula C22H22N2O2 B5749984 N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine](/img/structure/B5749984.png)
N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine
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Overview
Description
N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group, a nitrophenyl group, and a phenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine typically involves the reaction of benzylamine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction: N-benzyl-N-[(4-aminophenyl)methyl]-2-phenylethanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and phenylethanamine moieties can interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
- N-benzyl-N-[(4-aminophenyl)methyl]-2-phenylethanamine.
- N-benzyl-N-[(4-methoxyphenyl)methyl]-2-phenylethanamine.
- N-benzyl-N-[(4-chlorophenyl)methyl]-2-phenylethanamine.
Uniqueness: N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine is unique due to the presence of the nitro group, which imparts distinct redox properties and potential biological activities. The combination of the benzyl and phenylethanamine moieties also contributes to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-24(26)22-13-11-21(12-14-22)18-23(17-20-9-5-2-6-10-20)16-15-19-7-3-1-4-8-19/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQIZFGHCUMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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